REACTION_CXSMILES
|
[C:1]1([S:7]([CH3:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:10]O>O>[C:1]1([S:7]([CH3:9])(=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
complex ( 4 )
|
Quantity
|
1.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C
|
Name
|
|
Quantity
|
9 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
An organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
By purifying the concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 mg | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |